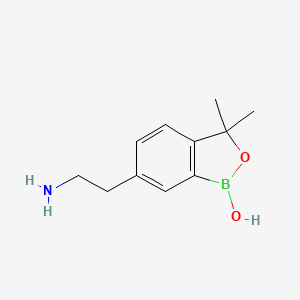

2,1-Benzoxaborole-6-ethanamine, 1,3-dihydro-1-hydroxy-3,3-dimethyl-

Description

The compound "2,1-Benzoxaborole-6-ethanamine, 1,3-dihydro-1-hydroxy-3,3-dimethyl-" is a benzoxaborole derivative characterized by a fused benzene-oxaborole ring system. The ethanamine substituent at position 6 introduces a primary amine functional group, while the 1-hydroxy and 3,3-dimethyl groups contribute to its stereoelectronic properties. Benzoxaboroles are known for their unique boron-containing heterocyclic structure, which confers stability and reactivity suitable for pharmaceutical and materials science applications.

Properties

Molecular Formula |

C11H16BNO2 |

|---|---|

Molecular Weight |

205.06 g/mol |

IUPAC Name |

2-(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)ethanamine |

InChI |

InChI=1S/C11H16BNO2/c1-11(2)9-4-3-8(5-6-13)7-10(9)12(14)15-11/h3-4,7,14H,5-6,13H2,1-2H3 |

InChI Key |

CCAAFPXWVZQFQO-UHFFFAOYSA-N |

Canonical SMILES |

B1(C2=C(C=CC(=C2)CCN)C(O1)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Borylation of Aromatic Nitriles

Miyaura Borylation Protocol:

The key step involves palladium-catalyzed borylation of aryl halides or diazonium salts derived from nitrated aromatics. For instance, 4-bromo-4-methylbenzonitrile can undergo Pd-catalyzed borylation with bis(pinacolato)diboron (B₂Pin₂) to afford arylboronic esters with high yields (~90%) (see Table 2,).Diazotization and Deaminative Borylation:

Using diazotization of 2-methyl-5-nitroaniline, subsequent reaction with B₂Pin₂ yields the corresponding boronic acid derivatives efficiently. This method avoids hazardous nitration steps and improves scalability.

Ring Closure to Benzoxaborole

- Intramolecular Transesterification:

The boronic acid derivatives undergo intramolecular transesterification under acidic conditions (e.g., HCl or trifluoroacetic acid) to form the benzoxaborole ring. The process is facilitated by ring strain and boron’s affinity for oxygen, yielding benzoxaborole cores with functionalized side chains.

Amine Functionalization

- Amidation and Amination:

The benzoxaborole core is further functionalized via amidation with aminoalkyl groups, such as ethanamine, using coupling reagents like HATU or EDC. This step introduces the ethanamine moiety at the 6-position, completing the target compound.

Data Table 1: Summary of Key Synthesis Steps for Route 1

Alternative Route: Direct Borylation and Flow Chemistry

Borylation of Aromatic Amines

Deaminative Borylation:

Using diazonium salts derived from inexpensive aniline derivatives, the reaction with diboron reagents (e.g., B₂Pin₂ or B₂(OH)₄) proceeds via a radical or nucleophilic pathway, providing boronic acids or esters with high selectivity (see Table 2,).Advantages:

This method circumvents nitration, which is hazardous and difficult to scale, and enables the use of continuous flow reactors for nitro reduction, improving safety and efficiency.

Nitro Reduction under Flow Conditions

- Flow Hydrogenation:

The nitro group on the aromatic ring is reduced to an amine using transfer hydrogenation with ammonium formate and Pd/C catalysts under continuous flow. This process yields the amino-benzoxaborole intermediate with high purity and yield (~93%) (see Table 4,,).

Ring Closure and Functionalization

- The amino-benzoxaborole undergoes ring closure via intramolecular cyclization under acidic conditions, followed by amination to install the ethanamine side chain.

Data Table 2: Summary of Flow Chemistry Approach

Critical Analysis of Methods

| Method | Advantages | Disadvantages | Scalability | Safety |

|---|---|---|---|---|

| Nitration-based | Well-established, high yields | Hazardous nitration, low scalability | Moderate | High (due to nitration) |

| Borylation of diazonium salts | Avoids nitration, scalable | Sensitive to moisture, requires inert atmosphere | High | Moderate (flow reduction) |

| Flow nitro reduction | Safer, continuous process | Requires specialized equipment | Very high | Very high (automated) |

Research Findings and Optimization Strategies

Use of Mild Conditions:

Recent studies emphasize the use of milder conditions for nitration and reduction steps, such as diazotization and flow hydrogenation, to improve safety and scalability.Cost-Effective Raw Materials:

Starting from inexpensive nitrated aromatics like 4-nitrotoluene or 2-methyl-5-nitroaniline significantly reduces overall costs.Avoidance of Hazardous Intermediates:

Flow chemistry techniques for nitro reduction and borylation minimize risks associated with explosive intermediates or high-pressure gases.Yield Improvements:

Optimization of solvents, catalysts, and temperature conditions has led to yields exceeding 80% in key steps, with overall yields of approximately 46% across the entire synthetic route.

Summary of Key Preparation Methods

Chemical Reactions Analysis

Substitution Reactions

The benzoxaborole ring enables regioselective substitution at the 6-position. In structural analogs, replacing the ethanamine group with heteroaryloxy moieties (e.g., pyrazine derivatives) enhances pharmacological activity . For example:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nucleophilic substitution | Pyrazine derivatives, coupling agents | 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles |

This substitution modifies electronic properties while retaining the boron-containing heterocycle. Controlled pH and temperature are critical to avoid side reactions .

Side Chain Functionalization

The ethanamine group undergoes reactions typical of primary amines:

Acylation

Reaction with acyl chlorides forms amide derivatives. For instance:

This enhances solubility or introduces targeting groups for medicinal applications.

Alkylation

Alkyl halides react with the amine to form secondary or tertiary amines, altering steric and electronic profiles .

Boron-Centered Reactivity

The boron atom participates in hydrolysis and complexation:

Hydrolysis

Under acidic or basic conditions, the benzoxaborole ring hydrolyzes to boronic acids:

This reaction is reversible and pH-dependent, with implications for prodrug design .

Coordination Chemistry

The boron atom forms stable complexes with diols and catechols, enabling applications in sensors or drug delivery .

Oxidation and Reduction

-

Oxidation : The hydroxy group on boron can oxidize to a ketone under strong oxidizing agents (e.g., CrO), though this disrupts the heterocycle.

-

Reduction : Sodium borohydride reduces imine intermediates during synthesis but leaves the benzoxaborole intact .

Comparative Reactivity with Structural Analogs

Key Research Findings

Scientific Research Applications

2,1-Benzoxaborole-6-ethanamine, 1,3-dihydro-1-hydroxy-3,3-dimethyl- is a compound containing a benzoxaborole ring and is known for its applications in organic synthesis, medicinal chemistry, and material science. The presence of boron in its structure gives it unique chemical properties, making it valuable for research and industrial uses.

Scientific Research Applications

2,1-Benzoxaborole-6-ethanamine, 1,3-dihydro-1-hydroxy-3,3-dimethyl- has diverse applications in scientific research:

- Chemistry It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

- Biology This compound is studied for its potential biological activities, such as antifungal and antibacterial properties. Benzoxazole and benzothiazole derivatives have a broad spectrum of agricultural biological activities, such as antibacterial, antiviral, and herbicidal activities .

- Medicine It is explored for potential use in drug development, particularly for inhibiting specific enzymes and proteins.

- Industry The compound is used to develop new materials with unique properties, including improved stability and reactivity.

Dopamine/2-Phenylethylamine Sensitivity

Piperazine-based compounds bearing two phenylboronic acid or two benzoxaborole groups can be used as dopamine receptors in polymeric membranes of ion-selective electrodes . The results indicated that phenylboronic acid and benzoxaborole receptors bind dopamine mainly through the dative B–N bond (like 2-phenylethylamine), and the potentiometric selectivity is mainly governed by the higher lipophilicity of 2-phenylethylamine .

Use Against Mycobacterium Tuberculosis

Mechanism of Action

The mechanism of action of 2,1-BENZOXABOROLE-6-ETHANAMINE,1,3-DIHYDRO-1-HYDROXY-3,3-DIMETHYL- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, such as blocking the active site of the enzyme or altering its conformation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues:

2,1-Benzoxaborole-6-carboxylic acid, 1,3-dihydro-1-hydroxy-4-(trifluoromethyl)-

- CAS : 2324179-17-9

- Molecular Formula : C₉H₆BF₃O₄

- Molecular Weight : 245.95 g/mol

- Key Differences :

- Substituent : Carboxylic acid group at position 6 vs. ethanamine in the target compound.

- Electron-Withdrawing Group : Trifluoromethyl at position 4 enhances electrophilicity, whereas the target compound lacks this group.

- Applications : Carboxylic acid derivatives are often utilized as intermediates in drug synthesis due to their reactivity in coupling reactions .

Diphenhydramine Derivatives (e.g., 2-(Benzhydryloxy)-N,N-dimethylethan-1-amine oxide) CAS: Not specified in evidence. Molecular Formula: C₁₇H₂₂N₂O₂ (estimated) Key Differences:

- Core Structure : Diphenhydramine derivatives lack the oxaborole ring, instead featuring ether and amine functionalities.

Comparative Data Table:

| Compound Name | Core Structure | Functional Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Target Compound | Benzoxaborole | Ethanamine, hydroxy, dimethyl | Not available | Hypothetical drug design |

| 2,1-Benzoxaborole-6-carboxylic acid [Ref] | Benzoxaborole | Carboxylic acid, trifluoromethyl | 245.95 | Synthetic intermediate |

| Diphenhydramine derivatives [Ref] | Ether-amine | Benzhydryl, dimethylamine | ~250–300 (estimated) | Antihistamines |

Research Findings and Limitations

- Diphenhydramine Analogues : emphasizes the importance of benzhydryl ethers in CNS drug design, but these lack the boron-mediated mechanism of action seen in benzoxaboroles .

- Gaps in Evidence: No direct studies on the target compound’s synthesis, bioactivity, or stability are available in the provided sources. Pharmacopeial references (e.g., PF 43(1)) focus on unrelated compounds, suggesting the need for proprietary or unpublished data .

Biological Activity

2,1-Benzoxaborole-6-ethanamine, 1,3-dihydro-1-hydroxy-3,3-dimethyl- is a compound belonging to the benzoxaborole class, which has garnered attention for its diverse biological activities. This article explores its antifungal, antibacterial, and anti-inflammatory properties, along with its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2,1-benzoxaborole is characterized by a benzene ring fused to a boron-containing heterocycle. The presence of various functional groups allows for significant interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃BNO₂ |

| Molecular Weight | 165.01 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antifungal Activity

Research indicates that benzoxaboroles exhibit potent antifungal properties. In particular, the compound has shown effectiveness against various fungal strains, including Candida albicans and Aspergillus fumigatus.

- Mechanism of Action : The antifungal activity is primarily attributed to the compound's ability to inhibit protein synthesis and disrupt cellular integrity by targeting specific enzymes involved in fungal cell wall biosynthesis .

Antibacterial Activity

The antibacterial potential of 2,1-benzoxaborole has been evaluated against several bacterial pathogens:

- Gram-positive Bacteria : Studies have demonstrated significant activity against strains such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) in the low micromolar range.

- Gram-negative Bacteria : The compound shows less efficacy against Gram-negative bacteria due to the protective outer membrane; however, modifications in the structure may enhance its activity against these pathogens .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In preclinical models, it has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-12. This suggests potential applications in treating inflammatory diseases like psoriasis and atopic dermatitis .

Case Study 1: Treatment of Psoriasis

In clinical trials, benzoxaborole derivatives have been tested for their efficacy in treating psoriasis. A notable compound (AN2728) demonstrated significant reductions in lesion severity and was well-tolerated by patients. The mechanism involved inhibition of PDE4, leading to decreased inflammation .

Case Study 2: Antitubercular Activity

A derivative of benzoxaborole exhibited potent activity against Mycobacterium tuberculosis, with an MIC of 2 μM. This compound was effective in both liquid and solid media and did not show cytotoxicity against eukaryotic cells at therapeutic concentrations .

Structure-Activity Relationship (SAR)

Research into the SAR of benzoxaboroles reveals that modifications at specific positions on the benzene ring can significantly alter biological activity. For instance:

Q & A

Q. Table 2: Biological Activity of Selected Derivatives

| Compound | Biological Target | IC/MIC | Reference |

|---|---|---|---|

| 7-Chloro-siloxaborole | Fungal Protease | 1.2 µM | |

| 3-Phosphorylated Benzoxaborole | Bacterial Biofilm Formation | MIC: 4 µg/mL |

Methodological: What analytical techniques are essential for characterizing benzoxaborole derivatives?

Methodological Answer:

A multi-technique approach is required:

Spectroscopy :

Chromatography :

- HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity.

Thermal Analysis :

- Differential Scanning Calorimetry (DSC) determines decomposition temperatures.

Mass Spectrometry :

Advanced: Are there computational studies predicting benzoxaborole reactivity or binding modes?

Methodological Answer:

While limited in the provided evidence, docking studies and DFT calculations are suggested for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.